The compound "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is a structurally complex molecule that may have various applications in the field of synthetic chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and pharmacological properties of structurally related furan derivatives. For instance, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through halolactonization and hydroxylation of allenoic acids is a relevant process that could potentially be applied to the synthesis of difluorinated furanones1. Additionally, the exploration of furan derivatives as anti-digoxin agents with novel mechanisms of action suggests potential pharmacological applications for related compounds2 3.
The synthesis of furan derivatives is a topic of interest in the field of synthetic chemistry. The sequential halolactonization-hydroxylation reaction described in one of the papers provides a method for synthesizing 4-halo-5-hydroxyfuran-2(5H)-ones, which could be a stepping stone for the synthesis of more complex molecules such as difluorinated furanones1. The detailed mechanistic study and the use of X-ray single-crystal diffraction to establish the structures of the products highlight the importance of these methods in the synthesis and analysis of furan derivatives.
In pharmacology, the exploration of furan derivatives as potential therapeutic agents is exemplified by the study of a compound that inhibits the effects of digoxin without interacting with the typical cardiac steroid receptor. This indicates a novel mechanism of action that could be leveraged in the development of new drugs to treat conditions such as digoxin-induced arrhythmias. The case studies involving guinea pig papillary muscle and human atrial appendages provide evidence of the compound's efficacy and suggest a potential application for similar furan derivatives in the treatment of cardiac conditions2 3.
The compound is derived from various natural products and synthetic methodologies that utilize fluorinated building blocks. Its classification falls under the broader category of bioactive molecules, particularly those with potential applications in medicinal chemistry due to their structural properties.
The synthesis of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One notable method involves the use of allylic benzenes as starting materials, which undergo dihydroxylation using catalytic osmium tetroxide. This step leads to the formation of key intermediates that can be further manipulated through periodate cleavage and Wittig reactions to yield the desired product.
This multi-step synthesis typically yields high purity products, with yields often exceeding 50% for key intermediates .
The molecular structure of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one features a five-membered dihydrofuran ring with specific stereochemistry at the 4 and 5 positions. The presence of difluoro and hydroxymethyl groups significantly influences its chemical reactivity and biological activity.
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
The exact mechanism requires further investigation through biochemical assays and molecular modeling studies.
The physical and chemical properties of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one are crucial for understanding its behavior in different environments:
These properties influence its application in various fields including pharmaceuticals and agrochemicals .
The applications of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one are diverse:
Research continues into optimizing its synthesis and expanding its applications within these domains .
The compound is classified as a fluorinated γ-lactone due to its five-membered ring structure containing an ester group (–C(=O)–O–) with the carbonyl carbon positioned adjacent to the oxygen heteroatom. The systematic IUPAC name "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" provides a complete structural description:
The parent structure, dihydrofuran-2(3H)-one, consists of a five-membered ring with oxygen at position 1 and a carbonyl at position 2. The "dihydro" designation indicates saturation at positions 3 and 4, creating a chiral center at C4 in the non-fluorinated analog. The numbering system assigns position 1 to the oxygen atom, position 2 to the carbonyl carbon, and proceeds sequentially around the ring. The stereochemical descriptors (4S,5S) specify the spatial arrangement of substituents around the asymmetric carbons, which is critical for the molecule's biological interactions. This systematic naming differentiates it from related compounds such as "(4S,5S)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" (CAS 78185-09-8) by explicitly defining the fluorine substitutions at C3 [1].
Table 1: Structural Comparison with Related Lactone Compounds
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | Not available | C₅H₇F₂O₄ | 3,3-Difluoro substitution; (4S,5S) stereochemistry |
(4S,5S)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | 78185-09-8 | C₅H₈O₄ | Non-fluorinated; (4S,5S) stereochemistry |
5-Ethenyldihydro-5-methyl-2(3H)-furanone | 1073-11-6 | C₇H₁₀O₂ | 5-Methyl-5-vinyl substitution; no stereospecificity |
The development of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one represents a convergence of three key chemical disciplines: lactone chemistry, fluorine chemistry, and asymmetric synthesis. Fluorinated lactones emerged as significant synthetic targets following seminal research in the mid-20th century that established fluorine's ability to profoundly modulate bioactivity through electronic effects and metabolic stability. The strategic replacement of hydrogen with fluorine at key positions became a cornerstone in medicinal chemistry, particularly for enzyme-targeted therapeutics. The specific exploration of gem-difluorinated lactones gained momentum in the 1990s, with researchers recognizing that the 3,3-difluoro substitution could alter ring conformation, pKa of adjacent hydroxyl groups, and hydrolytic stability compared to non-fluorinated analogs.
The synthesis of stereodefined fluorinated lactones became feasible through advances in asymmetric fluorination methodologies developed in the early 21st century. Chemists drew inspiration from naturally occurring bioactive lactones like statins and ascorbic acid analogs, which demonstrated the pharmacological relevance of the γ-lactone scaffold with specific stereochemistry. The non-fluorinated precursor "(4S,5S)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" (CAS 78185-09-8) served as a critical structural template for fluorination studies, providing insights into the conformational preferences and synthetic accessibility of the chiral dihydrofuranone core [1]. Researchers recognized that introducing gem-difluoro groups at C3 would create a structural isostere of phosphate or carboxylate groups in certain metabolic intermediates, potentially yielding enzyme inhibitors with enhanced binding affinity and metabolic stability.
The first reported synthesis of this specific difluorinated compound likely occurred in the 2010s, leveraging transition-metal-catalyzed asymmetric hydrogenation, enzymatic resolution, or chiral pool approaches to establish the (4S,5S) configuration. These synthetic efforts were driven by the compound's potential as a versatile chiral building block for more complex fluorinated molecules and as a tool for studying enzyme mechanisms in carbohydrate metabolism. The development coincided with broader interest in fluorinated stereochemical probes for chemical biology, positioning this molecule within the cutting-edge intersection of fluorine chemistry and stereoselective synthesis [2].
The (4S,5S) absolute configuration in (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one confers critical three-dimensional structural features that determine its biological interactions and physicochemical behavior. Stereochemistry at C4 and C5 governs the spatial orientation of the C4 hydroxyl, C5 hydroxymethyl, and the gem-difluoro groups relative to the lactone carbonyl, creating a specific pharmacophoric arrangement. This configuration aligns with D-erythrose stereochemistry, making it a valuable isostere in fluorinated carbohydrate analogs that can interact with enzymes in sugar metabolism, such as kinases, aldolases, and dehydrogenases. The (4S,5S) stereoisomer often displays distinct biological activities compared to its (4R,5R), (4S,5R), and (4R,5S) counterparts due to precise complementarity with chiral binding pockets.
Table 2: Impact of Stereochemistry on Lactone Properties and Interactions
Stereochemical Feature | Structural Consequence | Biological Significance |
---|---|---|
C4 (S) configuration | Axial orientation of 4-hydroxyl group | Hydrogen bonding with Arg/Lys residues in active sites |
C5 (S) configuration | Equatorial orientation of hydroxymethyl group | Mimics C5-OH orientation in D-ribose derivatives |
Relative (4S,5S) stereochemistry | Synperiplanar arrangement of C4-OH and C5-CH₂OH groups | Chelates metal cofactors (Mg²⁺, Zn²⁺) in enzyme active sites |
3,3-Difluoro substitution | Enhanced electrophilicity at C2 carbonyl | Increased susceptibility to nucleophilic attack by catalytic residues |
The hydroxymethyl group's orientation in the (5S) configuration mimics the C5 hydroxyalkyl chain found in nucleoside precursors and coenzyme A esters, enabling interactions with biosynthetic enzymes. The gem-difluoro group at C3 introduces substantial electronic effects: the strong electron-withdrawing nature increases the lactone carbonyl's electrophilicity, potentially enhancing covalent interactions with nucleophilic serine or cysteine residues in hydrolytic enzymes. This combination creates a molecule that can serve as a mechanism-based inhibitor for lactonases or dehydratases involved in essential metabolic pathways. Studies on analogous non-fluorinated lactones with (4S,5S) configuration, such as CAS 78185-09-8, demonstrate their role as chiral synthons in natural product synthesis and pharmaceutical intermediates, highlighting the importance of stereochemical precision in bioactive molecule design [1].
The stereoelectronic effects imparted by the gem-difluoro group further stabilize specific ring conformations where the C–F bonds are antiperiplanar to the developing negative charge during nucleophilic attack at the carbonyl. This preorganization can significantly enhance binding affinity to target proteins compared to non-fluorinated analogs. The persistence of this stereochemical configuration through metabolic processes is crucial, as epimerization at C4 or C5 would fundamentally alter biological activity. Consequently, synthetic efforts focus on enantioselective routes that deliver high stereochemical purity, ensuring the precise spatial arrangement required for effective molecular recognition in biological systems [2].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: